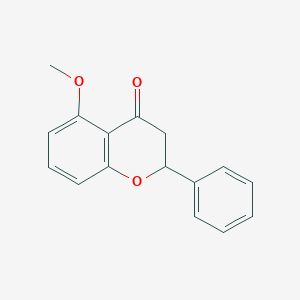

5-Methoxyflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxyflavanone is a flavonoid compound characterized by the presence of a methoxy group at the fifth position of the flavanone structure. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation techniques. For instance, cultures of Isaria fumosorosea KCH J2 have been used to glycosylate methoxylated flavonoids, resulting in the production of various flavonoid derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxyflavanone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavanones.

Substitution: Various substitution reactions can introduce different functional groups into the flavanone structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and glycosylated derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

5-Methoxyflavanone has shown promising results in alleviating inflammation, particularly in acute lung injury (ALI) models. A study demonstrated that 5-MF treatment inhibited LPS-induced expression of inflammatory markers and improved survival rates in LPS-challenged mice. The compound was found to suppress M1 macrophage polarization and promote M2 macrophage repolarization, indicating its potential as a therapeutic agent for inflammatory diseases .

Anti-Cancer Activity

Research indicates that this compound possesses significant anti-cancer properties. It has been studied for its cytotoxic effects on various cancer cell lines, including colon cancer (Caco-2 cells). The compound exhibited strong bioavailability and metabolic stability, enhancing its efficacy as a chemopreventive agent. In vitro studies revealed that 5-MF induced apoptosis in cancer cells through intrinsic pathways, making it a candidate for further development in cancer therapies .

Table 1: Summary of Anti-Cancer Studies on this compound

Neuroprotective Effects

In addition to its anti-inflammatory and anti-cancer properties, this compound has been investigated for its neuroprotective effects. A study indicated that it could ameliorate vincristine-induced peripheral neuropathy in mice, suggesting its potential utility in treating neuropathic pain and related disorders .

Metabolic Stability and Bioavailability

One of the key advantages of this compound over unmethylated flavonoids is its enhanced metabolic stability and bioavailability. Research has shown that the transport of 5-MF across intestinal barriers is significantly higher compared to other flavonoids like chrysin, which may contribute to its superior therapeutic effects when administered orally .

Case Study 1: Lung Injury Model

In a controlled experiment involving C57BL/6 mice, researchers administered varying doses of this compound prior to inducing ALI with LPS. The results indicated a marked reduction in lung inflammation and improved survival rates among treated mice compared to controls. This study highlights the potential of 5-MF as a novel drug candidate for treating ALI .

Case Study 2: Colon Cancer Treatment

A study focusing on the effects of this compound on Caco-2 colon cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The mechanism involved the induction of apoptosis through oxidative stress pathways, underscoring the compound's potential as a chemotherapeutic agent against colon cancer .

Wirkmechanismus

The mechanism of action of 5-Methoxyflavanone involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial apoptosis pathway.

Vergleich Mit ähnlichen Verbindungen

Naringenin: 5,7,4′-Trihydroxyflavanone

Hesperetin: 5,7,3′-Trihydroxy-4′-methoxyflavanone

Pinostrobin: 5-Hydroxy-7-methoxyflavanone

Uniqueness: 5-Methoxyflavanone is unique due to its specific methoxy substitution at the fifth position, which imparts distinct biological activities and chemical reactivity compared to other flavanones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer |

123931-32-8 |

|---|---|

Molekularformel |

C16H14O3 |

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |

InChI-Schlüssel |

YLLFUILNISGLHO-HNNXBMFYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |

Isomerische SMILES |

COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.